

# 2-methyl-6-piperazin-1-ylpyrazine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-methyl-6-piperazin-1-ylpyrazine

Cat. No.: B1369424

[Get Quote](#)

An In-depth Technical Guide to 2-methyl-6-(piperazin-1-yl)pyrazine for Drug Discovery Professionals

## Authored by a Senior Application Scientist Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges as a compound of significant interest, embodying the fusion of two well-established pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key feature in numerous biologically active molecules and natural products, prized for its role in various therapeutic agents, including anticancer and anti-inflammatory drugs.<sup>[1]</sup> Concurrently, the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), owing to its ability to modulate physicochemical properties like solubility and to interact with a multitude of biological targets.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup>

This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine, intended for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its profound potential as a molecular scaffold for developing next-generation therapeutics. The insights herein are grounded in established chemical principles and aim to equip scientists with the foundational knowledge required to leverage this compound in their research endeavors.

## Core Molecular Structure and Identifiers

The fundamental identity of a compound is anchored by its structure and standardized nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.

Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.

The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier        | Value                                                                   | Source(s) |
|-------------------|-------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-methyl-6-(piperazin-1-yl)pyrazine                                     | [5]       |
| CAS Number        | 51047-59-7                                                              | [6][7][8] |
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> N <sub>4</sub>                           | [5][6]    |
| Molecular Weight  | 178.23 g/mol                                                            | [6][7]    |
| Appearance        | Light brown to brown solid                                              | [7]       |
| SMILES            | CC1=NC(=CN=C1)N2CCNCC2                                                  | [6]       |
| InChI             | InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | [5]       |
| InChIKey          | ZQAVHWZTBHGKFK-UHFFFAOYSA-N                                             | [5]       |

## Physicochemical Properties: A Drug Discovery Perspective

The viability of a compound as a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are instrumental in early-stage drug development for predicting its behavior.

| Property                              | Value<br>(Predicted/Computed) | Significance in<br>Drug Development                                                                                                                                     | Source |
|---------------------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Boiling Point                         | 347.6 ± 42.0 °C               | Indicates thermal stability under various processing conditions.                                                                                                        | [7]    |
| pKa                                   | 8.65 ± 0.10                   | The basicity of the piperazine nitrogen influences salt formation, solubility, and receptor interaction at physiological pH.                                            | [7]    |
| LogP                                  | 0.19462                       | A low LogP value suggests good hydrophilicity, which is often correlated with favorable aqueous solubility but may require optimization for membrane permeability.      | [6]    |
| Topological Polar Surface Area (TPSA) | 41.05 Å <sup>2</sup>          | This value is well within the desirable range (<140 Å <sup>2</sup> ) for good oral bioavailability, suggesting the molecule is likely to cross the intestinal membrane. | [6]    |

|                            |   |                                                                                                                                                                                                              |
|----------------------------|---|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hydrogen Bond<br>Donors    | 1 | Conforms to Lipinski's<br>Rule of Five ( $\leq 5$ ),<br>favorable for oral<br>absorption.<br><br>[6]                                                                                                         |
| Hydrogen Bond<br>Acceptors | 4 | Conforms to Lipinski's<br>Rule of Five ( $\leq 10$ ),<br>favorable for oral<br>absorption.<br><br>[6]                                                                                                        |
| Rotatable Bonds            | 1 | A low number of<br>rotatable bonds ( $< 10$ )<br>is associated with<br>higher bioavailability<br>and better binding<br>affinity due to reduced<br>conformational<br>entropy loss upon<br>binding.<br><br>[6] |

Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high probability of good cell permeability and oral bioavailability. The pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated at the distal piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt formation and for forming key ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.

## Synthesis and Purification Protocol

While a specific published synthesis for 2-methyl-6-(piperazin-1-yl)pyrazine is not readily available, a reliable and scalable synthesis can be designed based on well-established methodologies for constructing arylpiperazines. The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction between a halogenated methylpyrazine and piperazine.

Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting material is strategic; the chlorine atom is a good leaving group, and its displacement is

activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.

## Step-by-Step Experimental Protocol

- Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).
- Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl acetate ensures efficient extraction of the product from the aqueous phase.
- Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the

polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for separating the product from residual piperazine and other impurities.

- Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a solid. Confirm the structure and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Anticipated Spectral Characterization

While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a benchmark for researchers to validate their synthetic product.

- $^1\text{H}$  NMR: The spectrum should exhibit distinct signals corresponding to the different proton environments.
  - Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the pyrazine ring.
  - Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH proton itself will likely appear as a broad singlet.
  - Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region (~2.5 ppm).<sup>[9]</sup>
- $^{13}\text{C}$  NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine ring, four for the piperazine ring, and one for the methyl group.
- Mass Spectrometry (EI or ESI): The primary confirmation will be the molecular ion peak. For electrospray ionization (ESI+), the expected peak would be  $[\text{M}+\text{H}]^+$  at  $\text{m/z} = 179.24$ .<sup>[6][7]</sup>

## Pharmacological Significance and Applications in Drug Discovery

The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely structural spacers; they are potent pharmacophores that contribute to a wide array of biological activities.[10][11]

#### Key Therapeutic Areas of Interest:

- Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group can be functionalized to introduce side chains that target specific pockets in enzymes like Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]
- Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine ring in the title compound is a prime handle for modification, allowing for the introduction of various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or other CNS receptors.
- Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and antitubercular agents.[4][10] The molecule can serve as a starting point for developing new agents to combat drug-resistant pathogens.



[Click to download full resolution via product page](#)

Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic areas.

## Conclusion

2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically designed building block for medicinal chemistry. Its combination of a pyrazine core and a modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes it an exceptionally valuable starting point for drug discovery campaigns. This guide has provided the essential technical information—from its fundamental properties and a robust synthetic protocol to its potential applications—to empower researchers to effectively utilize this compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next generation of medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Natural Products—Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bocsci.com [bocsci.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE CAS#: 51047-59-7 [chemicalbook.com]
- 8. 51047-59-7|2-Methyl-6-(piperazin-1-yl)pyrazine|BLD Pharm [bldpharm.com]
- 9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-methyl-6-piperazin-1-ylpyrazine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369424#2-methyl-6-piperazin-1-ylpyrazine-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)